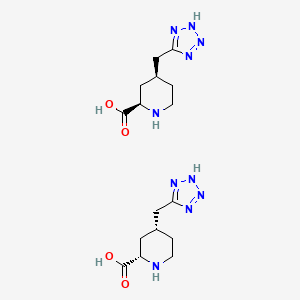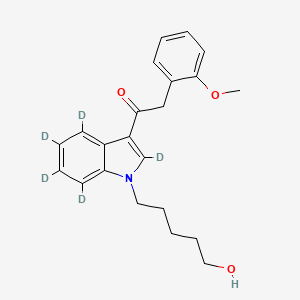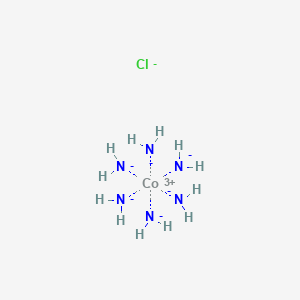
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tetrazole moiety and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the tetrazole formation . Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .
Applications De Recherche Scientifique
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: A tetrazole-containing drug used to treat hypertension.
Cefazolin: An antibiotic with a tetrazole moiety.
Alfentanil: An opioid analgesic that includes a tetrazole group.
Uniqueness
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups. The presence of both a tetrazole and a piperidine ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C16H26N10O4 |
|---|---|
Poids moléculaire |
422.44 g/mol |
Nom IUPAC |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid;(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/2C8H13N5O2/c2*14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h2*5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t2*5-,6+/m10/s1 |
Clé InChI |
RTVQJOXSBRCZBN-JUKSSJACSA-N |
SMILES isomérique |
C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O.C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O |
SMILES canonique |
C1CNC(CC1CC2=NNN=N2)C(=O)O.C1CNC(CC1CC2=NNN=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)


